Biotin-PEG6-Thalidomide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30-,33-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCXTWDQIINXHE-QSCAEMQVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N5O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG6-Thalidomide: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Structure, Properties, and Applications of Biotin-PEG6-Thalidomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a crucial chemical tool in the field of targeted protein degradation. This document outlines its chemical structure, physicochemical properties, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). Furthermore, it includes detailed experimental protocols for its use in key assays and visual representations of its mechanism of action.

Core Concepts: Structure and Chemical Properties

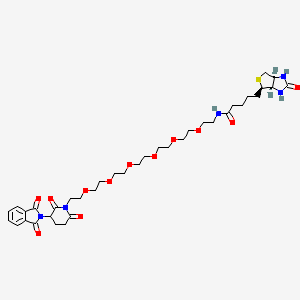

This compound is a heterobifunctional molecule composed of three key components: a biotin (B1667282) moiety for affinity purification and detection, a hexaethylene glycol (PEG6) linker to enhance solubility and provide spatial separation, and a thalidomide (B1683933) derivative that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] The hydrophilic nature of the PEG spacer is a critical feature, increasing the aqueous solubility of the molecule and the PROTACs derived from it.[1][2][3]

The thalidomide component of the molecule is instrumental in its function. Thalidomide and its analogs are known to bind to CRBN, a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[4] This interaction is exploited in PROTAC technology to recruit the cellular ubiquitin-proteasome system to a specific protein of interest for targeted degradation.

Below is a visual representation of the this compound structure.

Caption: Molecular components of this compound.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C37H53N5O12S | [1][3] |

| Molecular Weight | 791.9 g/mol | [1] |

| CAS Number | 2144775-48-2 | [1] |

| Purity | Typically ≥98% | [1][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, Acetone, and Acetonitrile | [1][3] |

| Storage Conditions | Store at -20°C for long-term stability | [1][3] |

Mechanism of Action in Targeted Protein Degradation

This compound serves as a critical building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The thalidomide moiety of this compound binds to Cereblon (CRBN), which is a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] By linking a ligand for a POI to this compound, a PROTAC can be formed that induces the formation of a ternary complex between the POI and CRBN. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation.

The following diagram illustrates the general signaling pathway of a thalidomide-based PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This compound is primarily used as a chemical probe in various assays to study protein-ligand interactions and to characterize the efficacy of PROTACs. Below are detailed protocols for key experiments where this molecule or similar biotinylated probes are utilized.

Cereblon Competitive Binding Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a compound to Cereblon.

Materials:

-

96- or 384-well low volume white plates

-

GST-tagged human Cereblon protein

-

Anti-GST antibody labeled with Europium cryptate

-

Thalidomide-Red (or another suitable fluorescently labeled thalidomide tracer)

-

Test compounds (including unlabeled this compound as a competitor)

-

Assay buffer

Procedure:

-

Dispense test compounds or standards at various concentrations into the assay plate.

-

Add the GST-tagged human Cereblon protein to each well.

-

Prepare a mixture of the anti-GST antibody labeled with Europium cryptate and the Thalidomide-Red tracer.

-

Add the HTRF reagent mixture to all wells.

-

Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.

-

Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the concentration of the test compound to determine the IC50 value.[4]

PROTAC-Induced Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound (synthesized using this compound as a building block)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]

-

Affinity-Based Protein Profiling (Affinity Purification)

This protocol describes a general workflow for using a biotinylated probe like this compound to identify protein interactors from a cell lysate.

Materials:

-

Cell lysate

-

This compound

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash buffers

-

Elution buffer (e.g., containing high concentration of free biotin or SDS-PAGE sample buffer)

-

Mass spectrometry or Western blot for analysis

Procedure:

-

Probe Incubation: Incubate the cell lysate with this compound for a specified time to allow for binding to target proteins (in this case, CRBN and its complex partners).

-

Affinity Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Pellet the beads and wash them extensively with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by Western blot using an antibody against the expected target (e.g., CRBN) or by mass spectrometry for unbiased identification of interacting proteins.

The following diagram illustrates a general workflow for an affinity-based protein profiling experiment.

Caption: Experimental workflow for affinity-based protein profiling.

Conclusion

This compound is a versatile and indispensable tool for researchers in the field of targeted protein degradation. Its well-defined structure, with distinct functional moieties, allows for its application in a wide range of assays, from initial binding studies to the characterization of PROTAC efficacy in cellular models. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their drug discovery and development efforts.

References

The Pivotal Role of the PEG6 Linker in PROTAC Solubility and Flexibility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules consist of two ligands—one binding the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, and specifically the hexaethylene glycol (PEG6) linker, have gained prominence for their ability to favorably modulate these properties. This technical guide provides a comprehensive overview of the role of the PEG6 linker in PROTAC design, with a focus on its impact on solubility and flexibility, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Influence of PEG6 Linkers on PROTAC Physicochemical Properties and Efficacy

The incorporation of a PEG6 linker into a PROTAC molecule imparts a unique combination of hydrophilicity and conformational flexibility, which can be strategically leveraged to overcome common challenges in PROTAC development, such as poor solubility and limited cell permeability.[1][2]

Enhancing Solubility

A significant hurdle in PROTAC design is the often large and lipophilic nature of the resulting molecule, which can lead to poor aqueous solubility.[3] PEG linkers, with their repeating ethylene (B1197577) glycol units, introduce polar ether oxygens that can act as hydrogen bond acceptors, thereby improving the molecule's interaction with aqueous environments and enhancing its solubility.[1][2] This is a critical attribute for the developability of a drug candidate, impacting everything from formulation to oral bioavailability.

Modulating Flexibility and Ternary Complex Formation

The flexibility of the linker is paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3] A linker that is too rigid may prevent the optimal orientation of the POI and E3 ligase, while an overly flexible linker might lead to an entropic penalty upon binding. PEG linkers, including PEG6, offer a degree of "tunable" flexibility that allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive ternary complex.[2][3] Computational studies and biophysical techniques have shown that the conformational freedom of PEG linkers plays a significant role in the kinetics and thermodynamics of ternary complex formation.[4][5]

Impact on Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, facilitating membrane traversal.[2] However, excessive PEGylation can lead to a decrease in permeability.[2] Therefore, the length of the PEG linker, such as in a PEG6, often represents a finely tuned balance to optimize both solubility and cell permeability.

Quantitative Data on Linker Impact

The following tables summarize representative quantitative data illustrating the impact of linker composition on the physicochemical properties and degradation activity of PROTACs. While specific head-to-head data for a PEG6 linker is not always available in a single study, the presented data is compiled from various sources to demonstrate the general trends observed when comparing PEG linkers to more hydrophobic alkyl linkers.

Table 1: Comparative Physicochemical Properties of PROTACs with Different Linkers

| PROTAC Linker Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |

| Alkyl Chain | ~780-820 | ~5.0 - 6.5 | ~150 - 170 | 3 - 4 | 10 - 12 |

| PEG6 Chain | ~950-1000 | ~2.5 - 3.5 | ~220 - 240 | 3 - 4 | 16 - 18 |

Note: The data presented in this table is illustrative and compiled from general trends reported in the literature. Actual values will vary depending on the specific warhead and E3 ligase ligand.[2][6]

Table 2: Impact of Linker Type on PROTAC Efficacy and Permeability

| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| Alkyl Chain | BRD4 | 50 - 150 | ~85-95 | 0.1 - 0.5 |

| PEG Linker (e.g., PEG4-PEG8) | BRD4 | 10 - 50 | >90 | 0.5 - 1.5 |

Note: This table provides a representative comparison based on data from multiple sources. DC50 and Dmax values are highly cell-line dependent. Papp values are indicative of passive permeability as measured by assays like PAMPA.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the solubility, permeability, and degradation efficacy of PROTACs.

Kinetic Solubility Assay (Nephelometric Method)

This assay provides a high-throughput method to determine the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

-

PROTAC stock solution (e.g., 10 mM in 100% DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates

-

Nephelometer

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[9]

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL). This rapid dilution from a high concentration of organic solvent into an aqueous buffer induces precipitation of compounds with solubility below the tested concentration.[10][11]

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours) to allow for the formation of a precipitate.[11]

-

Measurement: Measure the light scattering or turbidity of each well using a nephelometer.[12]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across an artificial lipid membrane.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., 1,2-Dioleoyl-sn-glycero-3-phosphocholine in dodecane)

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with the aqueous buffer.

-

Coat Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution.

-

Prepare Donor Solution: Dilute the PROTAC stock solution in the aqueous buffer to the desired final concentration in the donor wells.

-

Assemble Sandwich: Place the coated donor plate onto the acceptor plate, creating a "sandwich."

-

Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature.[13][14]

-

Sample Analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[14][15]

-

Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.[14]

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16][17]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal protein loading.[18]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[16]

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) can be determined.[19][20]

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.[18][21][22][23][24]

Caption: A typical workflow for PROTAC development.[9][25][26][27][28][29]

Conclusion

The linker is a critical component in the design of effective PROTACs, and the PEG6 linker offers a powerful tool for optimizing their therapeutic potential. By enhancing solubility, providing conformational flexibility, and favorably influencing cell permeability, PEG6 linkers can significantly improve the drug-like properties of PROTACs. The rational design of PROTACs requires a multi-parameter optimization approach, supported by robust in vitro and in silico methodologies. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of well-defined linkers like PEG6 will be instrumental in the development of the next generation of targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC-induced protein structural dynamics in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. PAMPA | Evotec [evotec.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. biopharma.co.uk [biopharma.co.uk]

- 29. promegaconnections.com [promegaconnections.com]

Function of thalidomide as a Cereblon E3 ligase ligand

An In-depth Technical Guide on the Function of Thalidomide (B1683933) as a Cereblon E3 Ligase Ligand

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidomide, a drug with a notorious past due to its severe teratogenicity, has been repurposed as a powerful therapeutic for multiple myeloma and other conditions.[1] This transformation in its clinical application was driven by the discovery of its precise mechanism of action: acting as a "molecular glue" to modulate the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] Thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), bind directly to CRBN, a substrate receptor within the Cullin-RING Ligase 4 (CRL4) complex.[1][4] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins termed "neosubstrates."[1][5] The degradation of these neosubstrates, which are not native targets of the CRBN ligase, underlies both the therapeutic efficacy and the tragic developmental toxicity of thalidomide.[6][7] This guide provides a detailed examination of this mechanism, quantitative binding and degradation data, and the experimental protocols used to elucidate these functions.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system is a critical cellular pathway for controlled protein degradation. E3 ubiquitin ligases provide substrate specificity to this system. Thalidomide's primary target, Cereblon, functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[8][9]

2.1 Components and Architecture

The CRL4-CRBN complex is a multi-subunit assembly comprising:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex, organizing the other components.[8]

-

Regulator of Cullins 1 (ROC1 or Rbx1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[8]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[1][4]

-

Cereblon (CRBN): The substrate receptor that directly binds to both endogenous substrates and, in the presence of thalidomide, neosubstrates.[1][10]

The binding of these components forms a functional E3 ligase poised to transfer ubiquitin to its designated targets, marking them for destruction by the 26S proteasome.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]

- 6. USP15 antagonizes CRL4CRBN-mediated ubiquitylation of glutamine synthetase and neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cereblon - Wikipedia [en.wikipedia.org]

- 9. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Targeted Protein Degradation Using Thalidomide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. At the heart of this technology lies a class of molecules known as immunomodulatory imide drugs (IMiDs), which includes thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide. Initially recognized for their tragic teratogenic effects, these molecules have been repurposed and are now central to the development of "molecular glues" and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core principles of targeted protein degradation using thalidomide analogs. It delves into the molecular mechanisms, key protein players, experimental methodologies for evaluation, and the downstream cellular consequences of this powerful technology.

The Molecular Mechanism: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase

The therapeutic and teratogenic effects of thalidomide and its analogs are primarily mediated through their interaction with the Cereblon (CRBN) protein.[1][2] CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex, known as CRL4^CRBN^.[3] This complex, a key component of the UPS, is responsible for marking specific proteins for degradation by the proteasome.

The CRL4^CRBN^ complex is composed of four main proteins:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[3]

-

Regulator of Cullins 1 (RBX1 or ROC1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[3]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold.[1][3]

-

Cereblon (CRBN): The substrate receptor that directly binds to thalidomide and its analogs.[1][2]

Thalidomide and its analogs act as "molecular glues" by inducing a conformational change in CRBN upon binding.[4] This altered conformation creates a new binding surface on CRBN, enabling it to recognize and bind to "neosubstrates"—proteins that it would not normally interact with.[5][6] This induced proximity between the neosubstrate and the E3 ligase complex leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7]

Two of the most well-characterized neosubstrates of the CRL4^CRBN^ complex in the context of multiple myeloma are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[6][8] The degradation of these transcription factors is a key mechanism behind the anti-myeloma activity of lenalidomide and pomalidomide.[6][8]

Proteolysis Targeting Chimeras (PROTACs)

Building on the molecular glue concept, thalidomide and its analogs have been instrumental in the development of PROTACs. These are heterobifunctional molecules consisting of two distinct ligands connected by a flexible linker.[9] One ligand binds to the protein of interest (POI), while the other, often a thalidomide analog, recruits the CRBN E3 ligase.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.[9] This approach has significantly expanded the landscape of druggable targets to include proteins that lack a functional active site.[5]

Quantitative Data on Thalidomide Analogs

The efficacy of thalidomide analogs in mediating protein degradation is dependent on their binding affinity to CRBN and their ability to induce the formation of a stable ternary complex with the neosubstrate. The following tables summarize key quantitative data for thalidomide and its principal analogs.

| Compound | Binding Affinity to CRBN-DDB1 (Kd) | Reference(s) |

| Thalidomide | ~250 nM | [3] |

| Lenalidomide | ~3 µM (IC50 in thermal melt), ~2 µM (IC50 in bead binding) | [10] |

| Pomalidomide | ~3 µM (IC50 in thermal melt), ~2 µM (IC50 in bead binding) | [10] |

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |

| Lenalidomide | IKZF1 | MM.1S | Not specified | Not specified | [8] |

| Lenalidomide | IKZF3 | MM.1S | Not specified | Not specified | [8] |

| Pomalidomide | IKZF1 | MM.1S | More potent than lenalidomide | Not specified | [11] |

| Pomalidomide | IKZF3 | MM.1S | More potent than lenalidomide | Not specified | [11] |

| CC-885 | GSPT1 | Not specified | Not specified | Potent degradation | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of IKZF1/3 Degradation

The degradation of the transcription factors IKZF1 and IKZF3 by thalidomide analogs has significant downstream consequences, particularly in multiple myeloma cells. A key effect is the downregulation of Interferon Regulatory Factor 4 (IRF4), a master regulator of plasma cell differentiation and survival.[13] The subsequent decrease in c-MYC, a critical oncogene, leads to cell cycle arrest and apoptosis.[13]

Caption: Downstream signaling cascade following IKZF1/3 degradation.

General Experimental Workflow for PROTAC Development

The development of a thalidomide-based PROTAC involves a systematic process of design, synthesis, and biological evaluation.[2][9] This iterative workflow aims to optimize the potency, selectivity, and pharmacokinetic properties of the degrader molecule.

Caption: A typical workflow for developing a thalidomide-based PROTAC.

Detailed Experimental Protocols

Western Blot Analysis of Protein Degradation

Objective: To quantify the reduction in the level of a target protein following treatment with a thalidomide analog or PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates.

-

Treat cells with a range of concentrations of the degrader molecule for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[13]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay.[13]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Repeat the process for a loading control protein (e.g., GAPDH, β-actin).[13]

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.[13]

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[14][15]

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the ternary complex (POI-PROTAC-E3 ligase).

Methodology:

-

Immobilization of E3 Ligase:

-

Immobilize a biotinylated E3 ligase (e.g., CRBN-DDB1) onto a streptavidin-coated sensor chip.[16]

-

-

Binary Interaction Analysis:

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.

-

Inject these solutions over the E3 ligase-immobilized surface.[16]

-

The increase in response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.[9]

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (KD) for the ternary complex.

-

Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[16]

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters of the binding interactions between the PROTAC, POI, and E3 ligase.

Methodology:

-

Sample Preparation:

-

ITC Experiment:

-

Data Analysis:

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[9]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex in a high-throughput format.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a microplate, combine the tagged proteins, the antibodies, and varying concentrations of the PROTAC.

-

Incubate the plate to allow for complex formation.[5]

-

-

Data Acquisition:

-

Excite the donor fluorophore (terbium) at its specific wavelength.

-

Measure the emission from both the donor and acceptor fluorophores.[5]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

An increase in the TR-FRET ratio indicates the formation of the ternary complex, bringing the donor and acceptor fluorophores into close proximity.[5]

-

Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[5]

-

Conclusion

Targeted protein degradation using thalidomide analogs represents a paradigm shift in drug discovery. The ability to harness the cell's own machinery to eliminate disease-causing proteins opens up a vast new landscape of therapeutic targets. This technical guide has provided a foundational understanding of the molecular mechanisms, key players, and experimental approaches central to this exciting field. As research continues to unravel the complexities of the ubiquitin-proteasome system and to develop novel E3 ligase recruiters, the potential of targeted protein degradation to address a wide range of human diseases will undoubtedly continue to grow.

References

- 1. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beyondspringpharma.com [beyondspringpharma.com]

- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promegaconnections.com [promegaconnections.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. labs.dana-farber.org [labs.dana-farber.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 17. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotin Tag: A Comprehensive Technical Guide to Purification and Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and biotechnology, the biotin (B1667282) tag stands out as a remarkably versatile and powerful tool for the purification and detection of proteins and other macromolecules. This is largely due to the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin. With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, this bond is one of the strongest known in nature, making it an ideal handle for capturing and identifying molecules of interest. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of biotin tagging in research and drug development.

The Cornerstone: The Biotin-Avidin/Streptavidin Interaction

The utility of the biotin tag is fundamentally reliant on its high-affinity interaction with avidin and its bacterial analog, streptavidin. Both proteins are tetrameric, with each subunit capable of binding one molecule of biotin. This 1:4 stoichiometry allows for significant signal amplification in detection assays and high-capacity binding in purification protocols. The bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, allowing for robust experimental designs.

Avidin and its Derivatives: A Comparative Overview

While avidin is readily and economically purified from egg whites, its high isoelectric point (pI ≈ 10) and glycosylation can lead to non-specific binding. To address these limitations, several derivatives have been developed.

| Protein | Source | Molecular Weight | Isoelectric Point (pI) | Glycosylation | Key Characteristics |

| Avidin | Chicken Egg White | ~67 kDa | ~10.5 | Yes | High non-specific binding due to positive charge at physiological pH. |

| Streptavidin | Streptomyces avidinii | ~53 kDa | ~5-6 | No | Lower non-specific binding than avidin. |

| Neutravidin | Deglycosylated Avidin | ~60 kDa | ~6.3 | No | Chemically deglycosylated to reduce non-specific binding. |

Biotinylation of Target Molecules

The process of covalently attaching biotin to a molecule of interest, known as biotinylation, can be achieved through two primary methods: chemical and enzymatic.

Chemical Biotinylation

This approach utilizes biotinylation reagents that react with specific functional groups on the target molecule. Common targets include:

-

Primary amines (-NH2): Found on lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters of biotin are commonly used for this purpose.

-

Sulfhydryls (-SH): Present on cysteine residues. Maleimide-activated biotin reagents are typically employed.

-

Carboxyl groups (-COOH): Located on aspartic and glutamic acid residues, and the C-terminus of proteins.

-

Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized to create aldehydes, which then react with biotin hydrazide.

While versatile, chemical biotinylation can result in random labeling, which may potentially interfere with the protein's function if biotin is attached at or near an active site.

Enzymatic Biotinylation

Enzymatic biotinylation offers a highly specific alternative, utilizing the bacterial enzyme Biotin Ligase (BirA). This enzyme recognizes a specific 15-amino acid sequence, known as the AviTag, and attaches a single biotin molecule to a specific lysine residue within this tag. This site-specific labeling ensures uniformity and minimizes the risk of functional interference.

Purification of Biotinylated Proteins

Affinity purification is a primary application of biotin tagging. The basic workflow involves the capture of the biotinylated molecule by immobilized avidin or streptavidin, followed by washing to remove non-specific binders, and finally, elution of the purified molecule.

Elution Strategies

The strength of the biotin-streptavidin interaction presents a significant challenge for eluting the purified protein in its native state. Several strategies are employed to overcome this:

-

Denaturing Conditions: Harsh conditions are effective for elution but will denature the purified protein. Common denaturing elution buffers include:

-

8 M Guanidine-HCl, pH 1.5

-

0.1 M Glycine-HCl, pH 2.8

-

Boiling in SDS-PAGE sample buffer

-

-

Competitive Elution: High concentrations of free biotin can displace the biotinylated protein from the streptavidin resin. This method is generally less efficient and may require elevated temperatures to facilitate dissociation.

-

Proteolytic Cleavage: A protease cleavage site can be engineered between the protein of interest and the biotin tag. Following affinity capture, the protein can be released by the addition of a specific protease, leaving the tag bound to the resin.

-

On-Bead Digestion for Mass Spectrometry: For proteomics applications, proteins captured on streptavidin beads can be digested directly on the beads (e.g., with trypsin). The resulting peptides are then eluted for analysis by mass spectrometry, while the biotinylated peptides remain bound to the beads.

Detection of Biotinylated Molecules

The biotin tag is widely used in various detection assays, where the high-affinity interaction with enzyme- or fluorophore-conjugated streptavidin provides a sensitive and specific means of detection.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, a biotinylated detection antibody is often used in a sandwich assay format. After the capture and detection antibodies have bound to the antigen, enzyme-conjugated streptavidin is added. The streptavidin binds to the biotinylated detection antibody, and the subsequent addition of a substrate produces a measurable signal. This streptavidin-biotin step can significantly amplify the signal, increasing the sensitivity of the assay.

Western Blotting

Similar to ELISA, biotinylated secondary antibodies can be used in Western blotting to enhance signal detection. After the primary antibody has bound to the protein of interest on the membrane, a biotinylated secondary antibody that recognizes the primary antibody is added. This is followed by incubation with enzyme-conjugated streptavidin, which then catalyzes a reaction to produce a detectable signal (e.g., chemiluminescence or colorimetric).

Immunohistochemistry and Immunofluorescence

In these applications, biotinylated primary or secondary antibodies are used to label specific targets in tissues or cells. The signal is then visualized using streptavidin conjugated to a fluorophore (for immunofluorescence) or an enzyme that produces a colored precipitate (for immunohistochemistry). The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions, which reduces background and improves the signal-to-noise ratio.

Applications in Drug Discovery and Development

The robustness and versatility of the biotin tag make it a valuable tool in the pharmaceutical industry.

-

Target Identification and Validation: Biotinylated small molecule probes can be used to "fish" for their protein targets in cell lysates. The small molecule-protein complex can be captured on streptavidin beads and the protein identified by mass spectrometry.

-

High-Throughput Screening (HTS): Biotin-streptavidin interactions are frequently used to immobilize one component of a binding assay onto a microplate surface for HTS of compound libraries.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Biotinylated drugs or antibodies can be used to develop sensitive immunoassays for quantifying drug levels in biological samples.

-

Antibody-Drug Conjugates (ADCs): Biotinylation can be employed during the development and purification of ADCs.

Experimental Protocols

Protocol 1: General Biotin Affinity Purification

Materials:

-

Cell lysate containing biotinylated protein

-

Streptavidin-agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (select based on downstream application, e.g., 0.1 M Glycine-HCl, pH 2.8 for denaturing elution)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Bead Equilibration:

-

Resuspend the streptavidin-agarose bead slurry.

-

Transfer the desired amount of beads to a microcentrifuge tube.

-

Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant.

-

Wash the beads three times with 5-10 bed volumes of Binding/Wash Buffer.

-

-

Binding:

-

Add the cell lysate containing the biotinylated protein to the equilibrated beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with 10-20 bed volumes of Binding/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes before centrifugation.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 1-2 bed volumes of Elution Buffer to the beads.

-

Incubate for 5-10 minutes at room temperature with gentle mixing.

-

Centrifuge and collect the supernatant containing the purified protein.

-

Immediately neutralize the eluate by adding Neutralization Buffer if a low pH elution buffer was used.

-

Protocol 2: On-Bead Digestion for Mass Spectrometry

Materials:

-

Streptavidin beads with bound biotinylated proteins

-

Wash Buffer 1 (e.g., RIPA buffer)

-

Wash Buffer 2 (e.g., 50 mM Ammonium Bicarbonate)

-

Reduction Solution (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

-

Alkylation Solution (e.g., 55 mM iodoacetamide (B48618) in 50 mM Ammonium Bicarbonate)

-

Trypsin solution (sequencing grade)

-

Elution/Quenching Solution (e.g., 0.1% Trifluoroacetic Acid)

Procedure:

-

Binding and Washing: Perform steps 1-3 of the General Biotin Affinity Purification protocol, using appropriate high-stringency wash buffers. The final wash should be with a buffer compatible with enzymatic digestion, such as 50 mM Ammonium Bicarbonate.

-

Reduction and Alkylation:

-

Resuspend the beads in Reduction Solution and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add Alkylation Solution. Incubate in the dark for 20 minutes.

-

-

Digestion:

-

Wash the beads with 50 mM Ammonium Bicarbonate to remove excess DTT and iodoacetamide.

-

Resuspend the beads in a solution of trypsin in 50 mM Ammonium Bicarbonate.

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Elution:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Perform a second elution with a small volume of a solution like 0.1% Trifluoroacetic Acid to recover any remaining peptides.

-

Pool the eluates for downstream analysis by mass spectrometry.

-

Conclusion

The biotin tag, in conjunction with its binding partners avidin and streptavidin, provides a robust and widely applicable platform for the purification and detection of macromolecules. Its high affinity and specificity, coupled with the versatility of biotinylation chemistry, have made it an indispensable tool in academic research and the pharmaceutical industry. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to effectively leverage the power of the biotin tag in their experimental workflows.

Biotin-PEG6-Thalidomide: A Technical Guide to Investigating CRBN Binding Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN) has emerged as a protein of significant interest in drug discovery, primarily due to its role as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This complex is pivotal in the ubiquitin-proteasome system, which manages cellular protein homeostasis by targeting proteins for degradation.[1] The therapeutic importance of CRBN was highlighted by its identification as the direct target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide.[3][4] The binding of these small molecules to CRBN allosterically modifies the E3 ligase complex, altering its substrate specificity and inducing the degradation of specific "neosubstrate" proteins, a mechanism central to their anti-cancer effects.[5]

This has led to the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit CRBN to a specific protein of interest (POI) to induce its degradation.[5][6] A critical component in the development and study of these modalities is the availability of high-quality chemical probes to investigate and characterize the interaction between small molecules and CRBN.

Biotin-PEG6-Thalidomide is a high-affinity chemical probe designed for this purpose.[7][8] It consists of three key components: a thalidomide moiety that serves as the CRBN ligand, a biotin (B1667282) tag for detection and affinity purification, and a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) spacer to increase solubility and minimize steric hindrance.[7][9][10] This guide provides an in-depth overview of the application of this compound in studying CRBN binding interactions, complete with detailed experimental protocols and quantitative data.

The CRL4-CRBN E3 Ligase Machinery

CRBN functions as a key component of the CRL4 E3 ubiquitin ligase complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1).[1][2] In this complex, CRBN acts as the substrate receptor, identifying and binding to specific proteins destined for ubiquitination. Following substrate recognition, the complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the substrate. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[2] The binding of IMiDs or PROTACs to the CRBN ligand binding site alters the surface of CRBN, enabling it to recruit new substrates that it would not normally interact with.[5]

Quantitative Binding Data

The binding affinity of various ligands to CRBN can be quantified using several biophysical and biochemical assays. The data below summarizes reported IC50 values for thalidomide and related IMiDs, which are essential benchmarks when using this compound for competitive binding experiments.

| Compound | Assay Type | Cell Line / Protein | IC50 | Reference |

| Lenalidomide | Competitive Pull-down | U266 Cell Lysate | ~2 µM | [11] |

| Pomalidomide | Competitive Pull-down | U266 Cell Lysate | ~2 µM | [11] |

| Lenalidomide | TR-FRET | Recombinant hDDB1-CRBN | 1.5 µM | [12] |

| Pomalidomide | TR-FRET | Recombinant hDDB1-CRBN | 1.2 µM | [12] |

| CC-220 | TR-FRET | Recombinant hDDB1-CRBN | 60 nM | [12] |

| Thalidomide | FP Assay | Recombinant hDDB1-CRBN | 404.6 nM | [13] |

| Lenalidomide | FP Assay | Recombinant hDDB1-CRBN | 296.9 nM | [13] |

| Pomalidomide | FP Assay | Recombinant hDDB1-CRBN | 264.8 nM | [13] |

| dBET1 (PROTAC) | TR-FRET | Recombinant His-CRBN | 2.0 nM | [13] |

Experimental Protocols

This compound is a versatile tool that can be employed in a variety of experimental setups to probe CRBN interactions.

Affinity Pull-Down Assay

This assay uses the biotin tag on the probe to enrich CRBN and its binding partners from a complex biological mixture, such as a cell lysate. It is useful for identifying proteins that interact with CRBN or for validating binding in a competitive manner.

Methodology:

-

Lysate Preparation: Culture cells of interest (e.g., HEK293T, U266) and harvest. Lyse cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.

-

Probe Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL. Add this compound to the lysate at a final concentration of 1-5 µM. For competitive binding experiments, pre-incubate the lysate with a competitor compound (e.g., free thalidomide) for 30-60 minutes before adding the biotinylated probe.[11]

-

Bead Capture: Add streptavidin-conjugated magnetic beads to the lysate-probe mixture. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe and any bound proteins to bind to the beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody specific for CRBN or other proteins of interest.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a highly sensitive, bead-based proximity assay used to measure molecular interactions in a microplate format.[14] A competition assay can be set up to determine the IC50 of unlabeled ligands that compete with this compound for binding to a tagged CRBN protein.[15]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA.[15]

-

CRBN Protein: Use a tagged version of the CRBN-DDB1 complex (e.g., His-tagged) for detection. Dilute to the desired final concentration (e.g., 50 nM) in assay buffer.[15]

-

This compound: Dilute to the desired final concentration (e.g., 125 nM) in assay buffer.[15]

-

Competitor Compound: Prepare a serial dilution of the test compound in assay buffer containing DMSO.

-

Detection Beads: Dilute Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer (e.g., to 20 µg/mL).[15]

-

-

Assay Plate Setup (384-well):

-

Add assay buffer containing the competitor compound or DMSO (vehicle control) to each well.

-

Add the diluted CRBN-DDB1 protein and this compound mixture to the wells.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[15]

-

Bead Addition: Add the prepared Donor and Acceptor bead solution to each well. Incubate for 1-2 hours at room temperature in the dark.

-

Signal Detection: Read the plate on an Envision plate reader or similar instrument capable of AlphaScreen detection.

-

Data Analysis: The signal will be high when this compound brings the Donor and Acceptor beads into proximity. The signal will decrease as the competitor compound displaces the biotinylated probe. Calculate percent activity relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.[15]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D) of a protein-ligand interaction.[16][17]

Methodology:

-

Chip Preparation:

-

Select a suitable sensor chip (e.g., a Series S Sensor Chip CAP for biotin capture).

-

Prepare the chip surface according to the manufacturer's protocol. For a biotin-capture setup, the surface is typically coated with streptavidin.

-

-

Ligand Immobilization: Inject a dilute solution of this compound over the streptavidin-coated sensor surface. The biotin tag will facilitate its capture and immobilization.

-

Analyte Injection: Prepare a series of dilutions of purified CRBN protein (analyte) in a suitable running buffer (e.g., HBS-EP+). Inject the analyte solutions over the sensor surface at a constant flow rate. A reference flow cell (without immobilized probe) should be used for background subtraction.

-

Association & Dissociation: Monitor the binding response (measured in Response Units, RU) in real-time as the analyte associates with the immobilized probe. After the injection, switch back to running buffer and monitor the dissociation phase.

-

Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[18] This will yield the kinetic constants (k_on, k_off) and the equilibrium dissociation constant (K_D).

Conclusion

This compound is an indispensable tool for researchers engaged in the study of CRBN and the development of targeted protein degraders. Its unique structure, combining a high-affinity CRBN ligand with a versatile biotin handle, enables a wide range of applications from initial binding validation in pull-down assays to precise kinetic characterization via SPR and high-throughput screening with AlphaScreen. The detailed protocols and reference data provided in this guide offer a robust framework for leveraging this chemical probe to accelerate research and discovery in the rapidly advancing field of targeted protein degradation.

References

- 1. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. D-Biotin-PEG6-Thalidomide_2144775-48-2_新研博美 [xinyanbm.com]

- 9. D-Biotin-PEG6-Thalidomide, 2144775-48-2 | BroadPharm [broadpharm.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Core Principles of PROTAC Design with E3 Ligase Binders

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][2] The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, making them highly potent.[4][5]

This guide delves into the fundamental principles of PROTAC design, with a specific focus on the critical role of E3 ligase binders. We will explore the mechanism of action, key components of PROTACs, and the experimental protocols essential for their evaluation.

Core Components of a PROTAC

A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6]

-

Protein of Interest (POI) Ligand (Warhead): This component provides specificity by binding to the target protein intended for degradation. The selection of a suitable warhead is a critical first step in PROTAC design.

-

E3 Ubiquitin Ligase Ligand (Anchor): This ligand recruits an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to the target protein. The choice of E3 ligase and its corresponding ligand can significantly impact the degradation efficiency and selectivity of the PROTAC.

-

Linker: The linker is more than just a spacer; its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's physicochemical properties also influence the PROTAC's solubility, cell permeability, and metabolic stability.[7][8]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs hijack the cell's own protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[3] The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][9] The PROTAC molecule is not degraded in this process and can participate in further degradation cycles.[2]

Figure 1: PROTAC Mechanism of Action.

E3 Ligase Binders in PROTAC Design

While the human genome encodes over 600 E3 ligases, only a handful are commonly recruited for PROTAC-mediated degradation due to the availability of well-characterized small molecule binders.[10] The most frequently used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11]

Cereblon (CRBN) Binders

CRBN ligands are often based on the immunomodulatory drugs (IMiDs) thalidomide (B1683933), pomalidomide, and lenalidomide.[12] These binders have been successfully incorporated into numerous PROTACs, including the clinical candidate ARV-110.

Von Hippel-Lindau (VHL) Binders

VHL ligands are typically peptidomimetics derived from the hypoxia-inducible factor 1α (HIF-1α) peptide.[12] The well-characterized PROTAC MZ1 utilizes a VHL binder.

The choice of E3 ligase can influence the tissue distribution and substrate scope of the PROTAC. Therefore, expanding the repertoire of E3 ligase binders is an active area of research.

Quantitative Data for PROTAC Evaluation

The efficacy of a PROTAC is assessed using several key quantitative parameters, including binding affinities (Kd) and cellular degradation metrics (DC50 and Dmax).

Binding Affinities of E3 Ligase Binders

The binding affinity of the E3 ligase ligand to its target is a crucial determinant of PROTAC potency.

| E3 Ligase | Ligand | Binding Affinity (Kd/Ki) | Reference |

| CRBN | Thalidomide | ~250 nM | [13] |

| Lenalidomide | ~178 nM | [13] | |

| Pomalidomide | ~157 nM | [13] | |

| VHL | VH032 derivative | 16 nM - 52 nM | [14] |

Degradation Potency of Representative PROTACs

The cellular activity of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | H661 | 8 | >95 | [15][16] |

| BRD4 | VHL | H838 | 23 | >95 | [15] | |

| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >90 | [5][6] |

Experimental Protocols for PROTAC Characterization

A series of in vitro and cellular assays are required to characterize the activity of a PROTAC.

Figure 2: Experimental Workflow for PROTAC Evaluation.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[2]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system and densitometry software

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer containing inhibitors.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[2]

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing both binary and ternary complexes.[17][18]

Materials:

-

SPR instrument and sensor chips (e.g., streptavidin-coated)

-

Purified, biotinylated E3 ligase

-

Purified target protein

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Similarly, determine the binary KD between the PROTAC and the target protein.

-

-

Ternary Complex Analysis:

-

Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.

-

Monitor the binding response to determine the kinetics and affinity of ternary complex formation.

-

-

Data Analysis:

-

Analyze the sensorgrams to calculate association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[17]

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a thermodynamic technique that measures the heat released or absorbed during a binding event to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[19]

Materials:

-

Isothermal titration calorimeter

-

Purified protein (E3 ligase or target protein)

-

PROTAC compound

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze the protein extensively against the experimental buffer.

-

Prepare a solution of the PROTAC in the same buffer.

-

Degas all solutions before use.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the PROTAC solution into the injection syringe.

-

Perform a series of injections of the PROTAC solution into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the reactants.

-

Fit the data to a suitable binding model to determine the KD, n, and ΔH.[20]

-

NanoBRET™ Assay for Cellular Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure the binding of a PROTAC to its target protein.[21]

Materials:

-

Cells expressing the target protein fused to NanoLuc® luciferase

-

Cell-permeable fluorescent NanoBRET™ tracer that binds to the target protein

-

PROTAC compound

-

Plate reader capable of measuring BRET signals

Protocol:

-

Cell Plating and Treatment:

-

Plate the NanoLuc® fusion-expressing cells in a suitable assay plate.

-

Add the NanoBRET™ tracer to the cells.

-

Add the test PROTAC at various concentrations.

-

-

BRET Measurement:

-

Incubate the plate to allow for binding equilibrium.

-

Measure the BRET signal using a plate reader. The binding of the PROTAC will compete with the tracer, leading to a decrease in the BRET signal.

-

-

Data Analysis:

-

Plot the BRET ratio against the PROTAC concentration.

-

Fit the data to a competition binding curve to determine the IC50 value, which reflects the affinity of the PROTAC for the target protein in a cellular context.

-

Conclusion

The design of effective PROTACs is a multifaceted process that requires a deep understanding of the interplay between the target protein, the E3 ligase, and the linker. The principles and experimental protocols outlined in this guide provide a foundational framework for researchers and drug developers to navigate the complexities of PROTAC design and evaluation. As our knowledge of E3 ligase biology expands and new chemical tools become available, the potential of PROTAC technology to address previously "undruggable" targets and treat a wide range of diseases will continue to grow.

References

- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]